Grazoprevir - 1356446-42-8

Grazoprevir

Catalog Number: EVT-8187251
CAS Number: 1356446-42-8
Molecular Formula: C38H50N6O9S
Molecular Weight: 766.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Grazoprevir is an azamacrocyclic compound that is a hepatitis C protease inhibitor used in combination with elbasvir (under the brand name Zepatier) for treatment of chronic HCV genotypes 1 or 4 infection in adults. It has a role as an antiviral drug, a hepatoprotective agent and a hepatitis C protease inhibitor. It is an azamacrocycle, a carbamate ester, a lactam, an aromatic ether, a member of cyclopropanes, a N-sulfonylcarboxamide and a quinoxaline derivative.
Grazoprevir is a direct acting antiviral medication used as part of combination therapy to treat chronic Hepatitis C, an infectious liver disease caused by infection with Hepatitis C Virus (HCV). HCV is a single-stranded RNA virus that is categorized into nine distinct genotypes, with genotype 1 being the most common in the United States, and affecting 72% of all chronic HCV patients. Treatment options for chronic Hepatitis C have advanced significantly since 2011, with the development of Direct Acting Antivirals (DAAs) such as Grazoprevir. Grazoprevir is an inhibitor of NS3/4A, a serine protease enzyme, encoded by HCV genotypes 1 and 4 [synthesis]. These enzymes are essential for viral replication and serve to cleave the virally encoded polyprotein into mature proteins like NS3, NS4A, NS4B, NS5A and NS5B. The barrier for develoment of resistance to NS3/4A inhibitors is lower than that of NS5B inhibitors, another class of DAAs. Subtitutions at amino acid positions 155, 156, or 168 are known to confer resistance. The substitutions of the enzyme's catalytic triad consisting of H58, D82, and S139 are also likely to alter the affinity of the drug for NS3/4A or the activity of the enzyme itself. Despite this disadvantage Grazoprevir is still effective against HCV particularly when paired with [DB11574]. In a joint recommendation published in 2016, the American Association for the Study of Liver Diseases (AASLD) and the Infectious Diseases Society of America (IDSA) recommend Grazoprevir as first line therapy in combination with [DB11574] for genotypes 1a, 1b, and 4 of Hepatitis C. Grazoprevir and [DB11574] are used with or without [DB00811] with the intent to cure, or achieve a sustained virologic response (SVR), after 12 weeks of daily therapy. SVR and eradication of HCV infection is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality. Grazoprevir is available as a fixed dose combination product with [DB11574] (tradename Zepatier) used for the treatment of chronic Hepatitis C. Approved in January 2016 by the FDA, Zepatier is indicated for the treatment of HCV genotypes 1 and 4 with or without [DB00811] depending on the the presence of resistance associated amino acid substitutions in the NS5A protein and previous treatment failure with [DB00811], [DB00008], [DB00022], or other NS3/4A inhibitors like [DB08873], [DB06290], or [DB05521]. When combined together, Grazoprevir and [DB11574] as the combination product Zepatier have been shown to achieve a SVR between 94% and 97% for genotype 1 and 97% and 100% for genotype 4 after 12 weeks of treatment. It can be used in patients with compensated cirrhosis, human immunodeficiency virus co-infection, or severe kidney disease.
Grazoprevir anhydrous is a Hepatitis C Virus NS3/4A Protease Inhibitor. The mechanism of action of grazoprevir anhydrous is as a HCV NS3/4A Protease Inhibitor, and Breast Cancer Resistance Protein Inhibitor, and Cytochrome P450 3A Inhibitor.
Overview

Grazoprevir is an antiviral compound primarily utilized in the treatment of chronic hepatitis C virus infection. It acts as a potent inhibitor of the non-structural protein 3/4A protease, which is crucial for the viral replication cycle. Grazoprevir is often combined with other antiviral agents to enhance therapeutic efficacy and reduce the likelihood of viral resistance.

Source

Grazoprevir was developed by Merck & Co. and is marketed under the brand name Zepatier in combination with Elbasvir, another antiviral agent targeting hepatitis C. The compound has gained recognition for its effectiveness against various genotypes of the hepatitis C virus, showcasing a favorable safety profile and high barrier to resistance.

Classification

Grazoprevir belongs to the class of direct-acting antiviral agents, specifically categorized as a protease inhibitor. It is classified under the chemical family of quinoxaline derivatives, which are known for their diverse biological activities.

Synthesis Analysis

Methods and Technical Details

The synthesis process can be summarized as follows:

  1. Starting Materials: The synthesis begins with four primary building blocks.
  2. Reaction Conditions: Various reaction conditions are optimized, including temperature, solvents, and catalysts, to enhance yield and purity.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for pharmaceutical applications.
Molecular Structure Analysis

Structure and Data

Grazoprevir's molecular formula is C24H30ClN5OC_{24}H_{30}ClN_5O, and its molecular weight is approximately 445.99 g/mol. The compound features a complex structure characterized by a quinoxaline ring system linked to a piperazine moiety, which contributes to its biological activity.

Key Structural Features:

  • Quinoxaline core
  • Piperazine ring
  • Chlorine substituent

The three-dimensional conformation of grazoprevir allows it to effectively interact with its target protease, facilitating its inhibitory action.

Chemical Reactions Analysis

Reactions and Technical Details

Grazoprevir undergoes various chemical reactions during its synthesis, including:

  • Nucleophilic substitutions: These reactions are crucial for introducing functional groups into the quinoxaline core.
  • Coupling reactions: Essential for linking different moieties to form the final structure.
  • Deprotection steps: Necessary to remove protective groups used during synthesis.

The efficiency of these reactions is critical for achieving high yields and purities in the final product .

Mechanism of Action

Process and Data

Grazoprevir exerts its antiviral effects by binding to the active site of the hepatitis C virus non-structural protein 3/4A protease, inhibiting its function. This inhibition prevents the cleavage of viral polyproteins, which is essential for producing mature viral proteins necessary for viral replication.

  1. Binding: Grazoprevir binds to the protease's active site.
  2. Inhibition: The binding prevents substrate cleavage.
  3. Impact on Viral Replication: This inhibition disrupts the viral life cycle, leading to reduced viral load in infected individuals.

Molecular dynamics simulations have demonstrated stable binding interactions between grazoprevir and target proteins, highlighting its potential effectiveness against various hepatitis C virus strains .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Grazoprevir typically appears as a white to off-white solid.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: Grazoprevir is stable under standard laboratory conditions but may degrade under extreme temperatures or pH levels.
  • pKa Value: The compound has specific pKa values that influence its ionization state at physiological pH.

These properties are essential for formulating effective dosage forms that ensure optimal bioavailability and therapeutic outcomes .

Applications

Scientific Uses

Grazoprevir is primarily used in clinical settings for treating chronic hepatitis C infections. Its application extends beyond monotherapy; it is often used in combination regimens with other direct-acting antivirals to enhance treatment efficacy and minimize resistance development.

Additionally, ongoing research explores potential uses of grazoprevir in treating other viral infections or conditions where protease inhibition may be beneficial, showcasing its versatility as a therapeutic agent .

Synthesis and Structural Optimization of Grazoprevir

Macrocyclic Backbone Construction Methodologies

The macrocyclic 18-membered ring system of Grazoprevir (containing P2 to P4 constraints) posed significant synthetic challenges. Three principal strategies emerged for forging this critical structural element, each with distinct advantages and limitations.

Challenges in Ring-Closing Metathesis (RCM) Approaches

Initial attempts employed RCM for macrocycle formation, utilizing diene precursor 513 to generate intermediate 514. However, this route proved unsuitable for large-scale implementation due to persistently low yields (<30%) and high catalyst loadings requiring expensive second-generation Grubbs catalysts. The steric congestion around the diene moiety and the conformational flexibility of the linear precursor impeded effective ring closure. Additionally, catalyst deactivation by the electron-rich quinoxaline heterocycle necessitated stringent anhydrous conditions, increasing production costs and complexity. These limitations prompted the exploration of alternative macrocyclization strategies that could achieve higher atom economy and operational robustness [1] [7].

Sonogashira Coupling Strategies for Alkyne Intermediates

A breakthrough emerged with the development of a Sonogashira cross-coupling approach, which circumvented RCM limitations. This method coupled dichloroquinoxaline derivative 519 with terminal alkyne 520 under copper-free conditions (Pd(PPh₃)₄, n-butylamine, toluene, 40°C). The modification eliminated copper co-catalysts to prevent Glaser-type homocoupling side reactions, a common issue in classical Sonogashira protocols [5] [9]. This reaction generated a non-isolated alkyne intermediate 521 in near-quantitative yield, serving as a versatile precursor for downstream macrocyclization. Key advantages included:

  • Chemoselectivity: Selective coupling at the quinoxaline C4 position due to differential halogen reactivity.
  • Mild Conditions: Ambient temperature coupling prevented decomposition of sensitive functional groups.
  • Scalability: Simplified purification by avoiding metallic residues.This step proved pivotal, establishing a high-yielding pathway to the macrocyclic core while accommodating the steric and electronic constraints of the quinoxaline system [1] [7].

Table 1: Comparative Macrocyclization Strategies for Grazoprevir

MethodKey IntermediateYield (%)Major ChallengesScalability
Ring-Closing Metathesis (RCM)Diene 513<30Catalyst cost, deactivation, low yieldPoor
Suzuki-Miyaura CouplingBoronic ester/trifluoroborate≤22Low yield, boronic ester instabilityModerate
Sonogashira CouplingAlkyne 521>95Requires precise stoichiometry controlExcellent

Hydrogenation-Amidation Sequence Optimization

Following Sonogashira coupling, two distinct pathways (Option A and Option B) were explored for transforming alkyne 521 into the final macrocycle 522:

  • Option A: HATU-mediated amide coupling of the linear precursor followed by heterogeneous catalytic hydrogenation (Pd/C, H₂, methanol). This sequence risked over-reduction of the quinoxaline core or catalyst poisoning by sulfur-containing residues.
  • Option B: Hydrogenation of alkyne 521 to the cis-alkene prior to macrolactamization using HATU/DIEA.

Extensive optimization revealed Option B as superior, achieving >90% yield in the hydrogenation step (10% Pd/C, 50 psi H₂, quantitative conversion monitored by HPLC) and >95% yield in the subsequent amidation. Critical factors included:

  • Catalyst Selection: Pd/C provided optimal activity without quinoxaline reduction.
  • Solvent Purity: Anhydrous methanol minimized desulfurization side reactions.
  • Concentration Effects: Dilute conditions (0.05 M) prevented dimerization during macrolactamization.This sequence delivered macrocycle 522 with exceptional purity (>99.8%) and overall yield of 51% from dichloroquinoxaline starting material, establishing a commercially viable route [1] [7].

Quinoxaline Core Functionalization

The quinoxaline moiety serves as the primary pharmacophore enabling Grazoprevir’s robust binding to the HCV NS3/4A protease active site. Strategic modifications focused on enhancing potency against resistance-associated substitutions (RASs):

  • Cation-π Interactions: The electron-deficient quinoxaline core engages Arg155 (conserved across HCV genotypes) via cation-π interactions. Crystallographic studies confirmed that the R155K substitution, which severely compromises other protease inhibitors (e.g., Simeprevir), retains potency against Grazoprevir due to a compensatory interaction: the ε-amino group of Lys155 forms a direct electrostatic contact with the quinoxaline nitrogen atoms. This interaction maintains sub-nanomolar EC₅₀ (0.4 nM against GT1a) despite the loss of the native Arg155-quinoxaline binding [3] [4].

  • Resistance Mitigation at Position 168: Asp168 forms a critical salt bridge with the P2 moiety in most NS3/4A inhibitors. The D168A substitution disrupts this network, conferring resistance. Grazoprevir’s quinoxaline minimizes direct contacts with Asp168, relying instead on hydrophobic packing and the aforementioned cation-π interactions. This design reduces D168A susceptibility (IC₅₀ shift: 10-fold vs. >100-fold for Paritaprevir). However, synergistic mutations like Y56H/D168A induce significant resistance (>500-fold IC₅₀ increase). Molecular dynamics simulations reveal that Y56H disrupts π-stacking with catalytic His57, destabilizing the active site conformation required for optimal quinoxaline binding [3] [4] [7].

Table 2: Impact of NS3/4A Protease Mutations on Grazoprevir Potency

Protease VariantFold-Change in EC₅₀ vs. Wild TypeStructural Mechanism
R155K (GT1a)1.2Lys155 ε-NH₃⁺ maintains cation-π with quinoxaline
D168A (GT1a)10Loss of salt bridge; partially compensated by hydrophobic packing
Y56H (GT1a)45Disrupted π-stacking network with catalytic His57
Y56H/D168A (GT1a)>500Synergistic active site distortion and loss of anchor points
  • Fluorinated Analogues: To combat emerging resistance, fluorinated quinoxaline derivatives were synthesized. Incorporating difluoromethyl groups at the C7 position (e.g., as in Voxilaprevir) enhanced potency against GT3a (EC₅₀ = 2.1 nM) by engaging Arg155 via fluorine-induced polarization of the C-H bond, creating a pseudo-hydrogen-bonding interaction. Fluorine’s van der Waals radius also improved van der Waals contacts with Ala156, a key RAS site [7].

Properties

CAS Number

1356446-42-8

Product Name

Grazoprevir

IUPAC Name

(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide

Molecular Formula

C38H50N6O9S

Molecular Weight

766.9 g/mol

InChI

InChI=1S/C38H50N6O9S/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47)/t21-,22-,24-,29+,30-,31-,38-/m1/s1

InChI Key

OBMNJSNZOWALQB-NCQNOWPTSA-N

SMILES

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1

Canonical SMILES

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1

Isomeric SMILES

CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.